molecular formula C24H19ClN2O3 B1683297 Wee1 Inhibitor II CAS No. 622855-50-9

Wee1 Inhibitor II

Cat. No.: B1683297
CAS No.: 622855-50-9
M. Wt: 418.9 g/mol
InChI Key: HLSZACLAFZWCCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Wee1 Inhibitor II is a small molecule inhibitor that targets the Wee1 kinase, a crucial regulator of the cell cycle. Wee1 kinase plays a significant role in controlling the G2/M checkpoint by phosphorylating cyclin-dependent kinase 1 (CDK1), thereby preventing the premature entry of cells into mitosis. Inhibition of Wee1 kinase can lead to the abrogation of this checkpoint, causing cells with damaged DNA to enter mitosis and undergo mitotic catastrophe, which can be exploited for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Wee1 Inhibitor II typically involves multiple steps, including the formation of key intermediates and their subsequent functionalizationCommon reaction conditions include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the final product .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and quality. This process includes rigorous quality control measures, purification steps such as crystallization or chromatography, and adherence to regulatory standards for pharmaceutical production .

Chemical Reactions Analysis

Types of Reactions: Wee1 Inhibitor II undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a wide range of analogs with different functional groups .

Scientific Research Applications

Wee1 Inhibitor II has a broad range of scientific research applications, particularly in the fields of:

Mechanism of Action

Wee1 Inhibitor II can be compared with other Wee1 inhibitors such as Adavosertib (AZD1775), PD0166285, and GSK3182571. These compounds share a similar mechanism of action but may differ in their potency, selectivity, and pharmacokinetic properties .

Comparison with Similar Compounds

This compound stands out due to its unique chemical structure and specific inhibitory profile, making it a valuable tool in both research and therapeutic contexts.

Biological Activity

Wee1 Inhibitor II, also known as Adavosertib (AZD1775), is a selective small molecule inhibitor targeting the Wee1 kinase, which plays a crucial role in cell cycle regulation, particularly at the G2/M checkpoint. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications in cancer treatment, and relevant case studies.

Wee1 kinase regulates the cell cycle by phosphorylating cyclin-dependent kinases (CDKs), particularly CDK1 and CDK2. This phosphorylation prevents premature entry into mitosis, allowing time for DNA repair. Inhibition of Wee1 leads to:

  • Increased CDK activity : This results in unscheduled mitotic entry and genomic instability.
  • Cell cycle dysregulation : Enhanced progression through the S phase and G2/M transition.
  • Induction of apoptosis : Particularly in cancer cells with existing DNA damage or replication stress.

1. Cell Viability and Apoptosis

Studies have demonstrated that Wee1 inhibition significantly reduces the viability of various cancer cell lines while sparing non-transformed cells. For instance, in breast cancer cell lines such as MB231, treatment with Wee1 inhibitors led to:

  • Increased apoptosis : Indicated by membrane blebbing, fragmented nuclei, and elevated caspase-3/7 activity.
  • DNA fragmentation : Detected via flow cytometry analysis showing a fourfold increase in sub-G1 DNA content post-treatment .

2. Tumor Shrinkage in Preclinical Models

In vivo studies using mouse models of colorectal cancer (CRC) showed that oral administration of Adavosertib resulted in:

  • Significant tumor size reduction : The treatment group exhibited median tumor volumes significantly smaller than controls (142 mm³ vs. 1040 mm³; p < 0.01) after 21 days of treatment .
  • Enhanced immune response : Increased infiltration of CD8-positive T cells was observed alongside tumor cell apoptosis.

Phase II Trials

Adavosertib has been evaluated in multiple clinical trials:

  • A Phase II trial targeting SETD2-altered solid tumors showed limited efficacy despite some partial responses observed .
  • Another multicenter Phase II trial reported a response rate of 27% among patients with metastatic malignancies .

These trials highlight the potential of Adavosertib as a therapeutic agent but also underscore the need for patient stratification based on genetic markers to enhance treatment efficacy.

Predictive Biomarkers

Research has identified several predictive biomarkers related to the efficacy of Wee1 inhibitors:

  • WEE1 expression levels : Higher basal expression correlates with increased susceptibility to inhibition, particularly noted in gastric cancer and non-small cell lung cancer .
  • Genetic variants : Specific polymorphisms (e.g., rs3910384) have been linked to prognosis following treatment with platinum-based therapies combined with Wee1 inhibitors .

Summary Table of Findings

StudyFindingsCancer TypeOutcome
Increased apoptosis in MB231 cellsBreast cancerSignificant reduction in viability
Tumor shrinkage in CRC modelsColorectal cancer142 mm³ vs. 1040 mm³ tumor volume
Limited efficacy in SETD2-altered tumorsSolid tumorsPartial responses observed
Correlation between WEE1 expression and drug responseVarious cancersHigher expression linked to better outcomes

Properties

IUPAC Name

6-butyl-4-(2-chlorophenyl)-9-hydroxypyrrolo[3,4-c]carbazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O3/c1-2-3-10-27-18-9-8-13(28)11-16(18)20-19(27)12-15(14-6-4-5-7-17(14)25)21-22(20)24(30)26-23(21)29/h4-9,11-12,28H,2-3,10H2,1H3,(H,26,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLSZACLAFZWCCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C=C(C=C2)O)C3=C1C=C(C4=C3C(=O)NC4=O)C5=CC=CC=C5Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Wee1 Inhibitor II
Reactant of Route 2
Wee1 Inhibitor II
Reactant of Route 3
Wee1 Inhibitor II
Reactant of Route 4
Wee1 Inhibitor II
Reactant of Route 5
Wee1 Inhibitor II
Reactant of Route 6
Wee1 Inhibitor II

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.